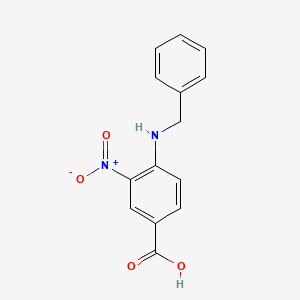

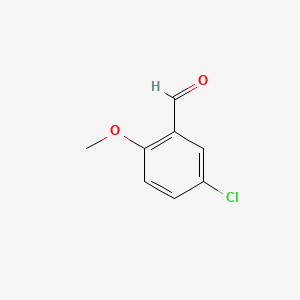

4-(Benzylamino)-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

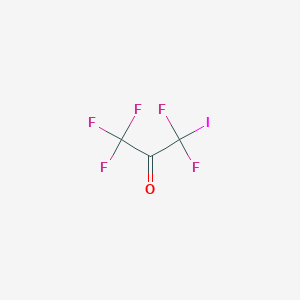

The compound 4-(Benzylamino)-3-nitrobenzoic acid is a derivative of benzoic acid, which is a significant structure in pharmaceutical chemistry due to its utility in the synthesis of various pharmaceutical intermediates. The presence of both an amino group and a nitro group on the benzene ring of benzoic acid introduces reactivity that can be exploited in different chemical reactions, leading to a wide range of potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-(Benzylamino)-3-nitrobenzoic acid often involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 3-methyl-4-n-butyrylamino-5-nitrobenzoic acid methyl ester, a related compound, is achieved through a series of reactions including esterification, catalytic hydrogenation, condensation, nitration, and refinement, as demonstrated in a study where the optimal process parameters were determined through pilot plant experiments . Similarly, the synthesis of N-phenylamino benzoic acid involves esterification, acetylation, and a subsequent reaction with copper dust and potassium carbonate, followed by steam distillation and acidification to yield the final product .

Molecular Structure Analysis

The molecular structure of 4-(Benzylamino)-3-nitrobenzoic acid and its derivatives can be complex, with the potential for hydrogen bonding and other intermolecular interactions. For example, the crystal structure of a related compound, 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid, reveals a two-dimensional network formed by O—H⋯O and N—H⋯O hydrogen bonds, with additional stabilization from C—H⋯O hydrogen bonds and π–π stacking interactions . This suggests that 4-(Benzylamino)-3-nitrobenzoic acid could also exhibit interesting structural features conducive to crystallization and solid-state interactions.

Chemical Reactions Analysis

The presence of functional groups such as the amino and nitro groups in 4-(Benzylamino)-3-nitrobenzoic acid makes it a versatile intermediate for various chemical reactions. For instance, the amino group can participate in the formation of molecular adducts, as seen in the case of 4-aminobenzoic acid, which forms cocrystals with halo and nitro-substituted aromatic compounds . Additionally, the nitro group can be involved in the synthesis of novel compounds with potential antimicrobial and antioxidant activities, as demonstrated by the synthesis of novel triazolones from reactions involving a p-nitrobenzoxy derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Benzylamino)-3-nitrobenzoic acid can be inferred from related compounds. For example, the solubility, melting point, and crystalline structure can be significantly influenced by the presence of nitro and amino groups, which can form hydrogen bonds and affect the compound's polarity. The reactivity of the compound towards other chemicals, such as its behavior in acid-base reactions, can also be crucial for its applications in synthesis and pharmaceutical formulations.

Wissenschaftliche Forschungsanwendungen

Crystallographic Studies

4-(Benzylamino)-3-nitrobenzoic acid and its derivatives have been studied for their crystallographic properties. For instance, the structure of 3,4-diaminopyridinium 4-nitrobenzoate–4-nitrobenzoic acid was analyzed to understand the planarity of its constituents and the interactions within the crystal structure. This research highlights the significance of hydrogen bonding and weak π–π interactions in forming two-dimensional networks (Fun & Balasubramani, 2009).

Synthetic Chemistry

In synthetic chemistry, derivatives of 4-(Benzylamino)-3-nitrobenzoic acid have been used for various applications. The compound has been utilized in the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles (Kilburn, Lau, & Jones, 2000). Additionally, its involvement in solvent effects and dissociation studies in acetonitrile-water mixtures has been documented, providing insights into solute-solvent interactions and intramolecular hydrogen bonding (Niazi & Ali, 1990).

Pharmaceutical Research

The stability of 4-bromomethyl-3-nitrobenzoic acid, a related nitrocompound, was investigated in a study focusing on its potential as an antitumoral agent. This research is crucial for understanding the stability and degradation of such compounds in pharmaceutical contexts (de Freitas et al., 2014).

Eigenschaften

IUPAC Name |

4-(benzylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-12(13(8-11)16(19)20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWBPKFWJZKZEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397199 |

Source

|

| Record name | 4-Benzylamino-3-nitro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-3-nitrobenzoic acid | |

CAS RN |

68502-37-4 |

Source

|

| Record name | 4-Benzylamino-3-nitro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)